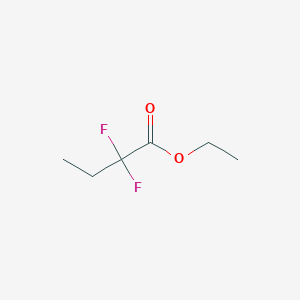

Ethyl 2,2-difluorobutanoate

Description

Significance of Fluorine Incorporation in Organic Molecules

The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.com This has led to the routine synthesis of fluorinated compounds in pharmaceutical research, with approximately 20-30% of all pharmaceuticals containing at least one fluorine atom. numberanalytics.comnih.gov

The substitution of hydrogen with fluorine can profoundly influence a range of molecular characteristics critical for drug design and materials science. bohrium.com

Metabolic Stability: A primary driver for fluorination is to enhance metabolic stability. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making it resistant to metabolic cleavage by enzymes, thereby prolonging the half-life of a drug. acs.org Strategically placing fluorine at a metabolically vulnerable site can block oxidation without negatively impacting the molecule's affinity for its target. u-tokyo.ac.jp

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability. numberanalytics.comyoutube.com However, the effect is complex and depends on the extent and location of fluorination. bohrium.comchimia.ch

Acidity and Basicity (pKa): The potent electron-withdrawing nature of fluorine significantly affects the acidity or basicity of nearby functional groups. bohrium.comu-tokyo.ac.jp This modulation of pKa can influence a compound's solubility, absorption, and binding affinity. u-tokyo.ac.jp

Conformational Control: The introduction of fluorine can exert substantial control over a molecule's preferred conformation. bohrium.com This is due to stereoelectronic effects, such as hyperconjugation and dipole-dipole interactions, which can stabilize specific spatial arrangements of the molecule, potentially leading to higher target affinity and selectivity. nih.govrsc.org

The growing demand for complex fluorinated molecules has spurred the development of fluorinated building blocks. youtube.comnih.gov These are relatively simple, pre-fluorinated organic compounds that can be readily incorporated into larger, more complex structures. alfa-chemistry.com This strategy offers several advantages over direct fluorination methods, which can be harsh and lack selectivity. nih.gov

Key characteristics of ideal fluorinated building blocks include:

Ready preparation from commercially available starting materials. nih.gov

Ease of handling and stability under normal storage conditions. nih.gov

Broad applicability in a variety of chemical transformations. nih.gov

Fluorinated building blocks, such as fluorinated esters, acids, and heterocycles, provide chemists with a versatile toolkit for the efficient and precise synthesis of novel compounds with tailored properties. alfa-chemistry.comresearchgate.netacs.org

The Gem-Difluoroalkyl Motif as a Key Structural Feature

Among the various fluorinated motifs, the gem-difluoroalkyl group (containing a CF2 unit) holds a special place in synthetic and medicinal chemistry. rsc.org This structural element is found in several successful drugs. rsc.org

The gem-difluoromethylene (CF2) group is widely recognized as a bioisostere for several other functional groups, most notably the carbonyl group (C=O) and the ether oxygen atom (-O-). rsc.orgrsc.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. sci-hub.se

Carbonyl and Ether Isostere: The CF2 group can mimic the steric and electronic properties of a carbonyl group or an ether linkage. nih.gov This substitution can be a powerful strategy in drug design to modify properties like metabolic stability, as the CF2 group is generally more resistant to biological reduction or cleavage than a ketone or ether. acs.org

The presence of a gem-difluoro group exerts a powerful inductive effect, withdrawing electron density from neighboring atoms. thieme-connect.de

Acidity/Basicity Modulation: This electron-withdrawing effect increases the acidity of adjacent carboxylic acids and decreases the basicity of nearby amines. thieme-connect.denih.gov Studies on functionalized gem-difluorinated cycloalkanes have confirmed that the CF2 moiety lowers the pKa of carboxylic acids and protonated amines. nih.govresearchgate.net

Reactivity Modification: The electronic changes induced by the CF2 group can alter the reactivity of the entire molecule. For instance, a C-O bond adjacent to a CF2 group is stabilized and less susceptible to nucleophilic substitution. thieme-connect.de Conversely, a double bond next to a fluorinated group becomes more electron-deficient. thieme-connect.de This unique reactivity makes gem-difluoro compounds valuable intermediates for a wide range of chemical transformations. rsc.org

Position of Ethyl 2,2-Difluorobutanoate in the Landscape of Fluorinated Esters

This compound (CAS No: 2368-92-5) is a fluorinated building block that exemplifies the principles discussed above. guidechem.com It is a member of the α,α-difluoro ester family, which are valuable precursors in organic synthesis.

Structurally, it is a four-carbon ester with a gem-difluoro group at the alpha position relative to the carbonyl group. This specific placement of the CF2 group significantly influences the ester's properties and reactivity, making it a useful intermediate for synthesizing more complex molecules. For example, its analogs, like ethyl 2,2-difluoroacetate, are used to create bioactive compounds for the pharmaceutical and agrochemical industries. solubilityofthings.com The synthesis of related compounds, such as ethyl 2,2-difluoropropionate, often involves the fluorination of a corresponding keto-ester precursor using reagents like (bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®). chemicalbook.com

This compound serves as a versatile synthon, providing a reliable method for introducing the 2,2-difluorobutyl moiety into target structures. Its utility is comparable to other fluorinated esters like methyl 3,3-difluorobutyrate, which are also used as intermediates in drug design and polymer science. vulcanchem.comlookchem.com The reactivity of the ester group, combined with the electronic effects of the gem-difluoro motif, allows for a variety of subsequent chemical modifications.

Table of Physicochemical Effects of Fluorination

| Property | Effect of Single Fluorine Substitution | Effect of Gem-Difluoro (CF2) Group |

|---|---|---|

| Metabolic Stability | Generally increases by blocking sites of oxidation. u-tokyo.ac.jp | Significantly increases stability; CF2 is a non-hydrolyzable bioisostere of a ketone. rsc.orgnih.gov |

| Lipophilicity (LogP) | Typically increases, but context-dependent. numberanalytics.combohrium.com | Can be complex; affected by ring size and position. nih.gov |

| Acidity/Basicity (pKa) | Strong electron-withdrawing effect lowers pKa of nearby acids/amines. u-tokyo.ac.jp | Additive pKa-lowering effect compared to monofluorination. sci-hub.senih.gov |

| Conformation | Can induce specific conformations via stereoelectronic effects. nih.gov | Widens bond angles (C-CF2-C > C-CH2-C) and governs local geometry. chemrxiv.org |

| Bond Strength | C-F bond is exceptionally strong (~108 kcal/mol). acs.org | Imparts high chemical and thermal stability. youtube.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-3-6(7,8)5(9)10-4-2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHJMUMSGJEBTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2368-92-5 | |

| Record name | ethyl 2,2-difluorobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2,2 Difluorobutanoate and Analogous α,α Difluorinated Esters

Established Synthetic Pathways to Fluorinated Esters

The synthesis of fluorinated esters is built upon a foundation of fundamental fluorination techniques that have been refined over decades. These established pathways provide the essential tools for introducing fluorine atoms into organic molecules, a task that has historically presented significant challenges to chemists.

Chronological Development of Fluoroester Synthesis

The journey of synthesizing fluoroesters is intertwined with the broader history of organofluorine chemistry. Early efforts dating back to the 1930s involved electrochemical fluorination, a process conducted in liquid hydrogen fluoride (B91410). wikipedia.org The field saw significant expansion starting in the 1950s, driven by the increasing availability of commercial fluorinating agents, which made the incorporation of carbon-fluorine bonds safer and more accessible for general laboratory use. ethernet.edu.et This era marked the beginning of the development of fluorinated pharmaceuticals. ethernet.edu.et

The 1960s witnessed the emergence of N-F compounds as fluorine-transfer reagents. beilstein-journals.orgbeilstein-journals.org For instance, in 1964, perfluoro-N-fluoropiperidine was used to fluorinate the sodium salt of diethyl malonate, although the yield for the difluorinated product was very low at approximately 5%. beilstein-journals.org Subsequent developments led to more efficient N-F reagents. beilstein-journals.orgnih.gov Direct fluorination techniques using elemental fluorine, often diluted with an inert gas at low temperatures, were also explored and improved over time, including methods like aerosol fluorination. researchgate.nettennessee.edudtic.mil The development of these varied fluorinating agents and techniques laid the groundwork for the more targeted synthesis of specific fluoroesters like Ethyl 2,2-difluorobutanoate.

Halogen Exchange Reactions for Fluorine Introduction

Halogen exchange (Halex) reactions represent a cornerstone strategy for introducing fluorine into organic molecules. This method typically involves the substitution of a chlorine or bromine atom with a fluorine atom using a fluoride salt. For the synthesis of α,α-difluorinated esters, this often requires starting with an α,α-dihaloester precursor.

The efficacy of this method is highly dependent on the choice of fluorinating agent and reaction conditions. Various fluoride sources have been employed, including triethylamine (B128534) trihydrofluoride (Et₃N·3HF) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) hydrofluoride complex, which have been used to produce diethyl 2-fluoromalonate from its chlorinated precursor. worktribe.comgoogle.com The exchange reaction can be applied to halodifluoromethyl groups to create trifluorinated compounds. chim.it This fundamental approach remains a viable and important pathway for the synthesis of various fluorinated esters.

Direct Synthesis Routes to this compound

More direct and specialized methods have been developed to construct the this compound molecule and its analogs. These routes often involve the use of pre-fluorinated building blocks and specific reaction promoters or catalysts.

Reformatsky-Type Reactions with Fluorinated Precursors

The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, traditionally involves the reaction of an α-haloester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxyester. byjus.comwikipedia.org This reaction can be adapted for the synthesis of fluorinated compounds.

A key precursor for many difluoroester syntheses, ethyl difluoroiodoacetate, can itself be prepared via a Reformatsky-type reaction. koreascience.kr For instance, reacting ethyl bromodifluoroacetate with iodine in the presence of zinc powder in an acetonitrile (B52724) solvent at 0°C can produce ethyl difluoroiodoacetate in high yield. koreascience.kr This organozinc intermediate, often called a Reformatsky enolate, is less reactive than corresponding lithium enolates, which prevents side reactions like self-condensation or addition to the ester group. wikipedia.org The use of iodoacetates in these reactions is often advantageous, and catalytic enantioselective versions of the Reformatsky reaction have been developed using chiral ligands. ua.es

Addition Reactions Employing Ethyl Difluoroiodoacetate

Ethyl difluoroiodoacetate is a valuable reagent for introducing the difluoroacetate (B1230586) moiety into molecules through addition reactions. These reactions often proceed via a radical mechanism. The versatility of this reagent is demonstrated in its ability to react with a variety of unsaturated compounds.

Atom-transfer radical addition (ATRA) is a prominent method where ethyl difluoroiodoacetate adds across double bonds. thieme-connect.de This approach has been used in the synthesis of complex biologically active molecules. thieme-connect.de Furthermore, recent research has shown that under photocatalytic conditions, ethyl difluoroiodoacetate can react with N-homoallyl mesitylenesulfonyl hydrazones, leading to the formation of structurally significant α,α-difluoro-γ-amino acid esters. nih.gov These addition reactions provide a powerful tool for constructing carbon-carbon bonds and incorporating the α,α-difluoroester group.

Cu(0)-Mediated Reactions in the Preparation of Difluorinated Butanoates

Copper(0)-mediated reactions have proven to be highly effective for the synthesis of α,α-difluorinated esters, including butanoate derivatives. These methods often involve the reaction of a halo-difluoroester with an alkene or other coupling partner.

One notable example is the copper-mediated Michael addition of ethyl bromodifluoroacetate to acceptors like ethyl acrylate, a reaction that has been significantly improved by the use of protic additives. thieme-connect.com Another key reaction involves the addition of ethyl difluoroiodoacetate to alkenes, such as trimethylvinylsilane, in the presence of activated copper powder. koreascience.kr This specific reaction, conducted in acetonitrile at 65°C, yields ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl)butanolate, an important intermediate for synthesizing other complex fluorinated molecules. koreascience.kr The mechanism is believed to involve the formation of a difluoroester radical through a single-electron transfer from the copper metal. mdpi.com

Catalytic Approaches for the Formation of α,α-Difluorinated Esters

Catalytic methods offer an efficient and often more selective route to α,α-difluorinated esters compared to stoichiometric approaches. These methods frequently involve transition metal catalysts that can facilitate the formation of carbon-fluorine bonds under milder conditions and with greater functional group tolerance.

Metal-Catalyzed Fluorination and Fluoroalkylation

A variety of metals have been demonstrated to effectively catalyze the synthesis of α,α-difluorinated esters and related compounds. These reactions often proceed through unique mechanisms dictated by the choice of metal, ligand, and fluorinating agent.

Gold catalysis has emerged as a powerful tool for the synthesis of fluorinated organic molecules. researchgate.net In the context of α,α-difluorinated esters, gold catalysts can activate alkynyl esters towards nucleophilic attack by a fluoride source. For instance, the reaction of alkynyl esters with a combination of a gold catalyst and a fluorinating agent like Selectfluor can lead to the formation of α,α-difluoro-β-keto esters. researchgate.net The reaction mechanism is believed to involve the formation of a gold carbene intermediate. nih.gov This methodology has been shown to be effective for a range of substrates, offering good yields and regioselectivity. nih.gov

A notable approach involves the gold-catalyzed oxyfluorination and oxydifluorination of N-propargyl phthalimides, which serve as precursors to α-fluoro and α,α-difluoro β-phthalimido ketones. researchgate.net The selectivity between monofluorination and difluorination can be controlled by the reaction conditions. researchgate.net Furthermore, gold-catalyzed hydrofluorination of electron-deficient alkynes provides stereoselective access to β-fluoro Michael acceptors. escholarship.org

Table 1: Gold-Catalyzed Fluorination of Alkynyl Esters and Ketones

| Substrate Type | Catalyst System | Fluorinating Agent | Product Type | Ref. |

|---|---|---|---|---|

| Alkynyl Ketones/Esters | Cationic Gold | N-Oxides/HF | 2-Fluoro-1,3-dicarbonyl compounds | nih.gov |

| N-propargyl phthalimides | Gold Catalyst | Selectfluor | α-Fluoro/α,α-difluoro β-phthalimido ketones | researchgate.net |

Palladium catalysis has been instrumental in the development of enantioselective fluorination reactions. Chiral palladium complexes can effectively catalyze the asymmetric monofluorination of α-keto esters, providing access to optically active β-fluoro-α-hydroxy and β-fluoro-α-amino acid derivatives. nih.gov These reactions often utilize electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

The Sodeoka group developed chiral palladium-BINAP complexes that catalyze the enantioselective fluorination of α-ketoesters with high enantioselectivity. researchgate.net This method is notable for its ability to be performed in alcoholic solvents without stringent exclusion of water. researchgate.net The resulting α-fluoro-α-keto esters can be further transformed into valuable chiral building blocks. beilstein-journals.org

Table 2: Palladium-Catalyzed Enantioselective Fluorination of α-Keto Esters

| Substrate | Catalyst System | Fluorinating Agent | Product | Enantiomeric Excess (ee) | Ref. |

|---|---|---|---|---|---|

| α-Keto Esters | Chiral Pd-μ-hydroxo complexes | Electrophilic Fluorine Source | β-Fluoro-α-hydroxy esters | 83–95% | beilstein-journals.org |

| α-Keto Esters | Chiral Pd-BINAP complexes | NFSI | α-Fluoro-α-keto esters | Up to 98% | researchgate.net |

Copper catalysts are versatile and have been employed in a variety of fluorination and difunctionalization reactions. Copper-catalyzed cross-coupling of aryl iodides with α-silyldifluoroamides provides a route to α,α-difluoro-α-aryl amides. nih.gov This method is tolerant of a wide range of functional groups. nih.gov

Another significant application of copper catalysis is the difunctionalization of gem-difluoroalkenes. A copper-based system can couple gem-difluoroalkenes with phenols under aerobic conditions to yield α,α-difluorinated-α-phenoxyketones. nih.gov Furthermore, copper catalysis can facilitate the insertion of a C-F bond into α-diazocarbonyl compounds using potassium fluoride, offering a pathway to complex α-fluorocarbonyl derivatives. organic-chemistry.org

Table 3: Copper-Catalyzed Difluorination and Related Reactions

| Substrates | Catalyst System | Reagents | Product | Ref. |

|---|---|---|---|---|

| Aryl iodides, α-silyldifluoroamides | CuOAc | KF, 18-crown-6 | α,α-Difluoro-α-aryl amides | nih.gov |

| gem-Difluoroalkenes, Phenols | CuCl₂, 2,2':6',2''-terpyridine | O₂ | α,α-Difluorinated-α-phenoxyketones | nih.gov |

Nickel catalysis has proven effective for the synthesis of fluorinated compounds through various cross-coupling and functionalization reactions. A notable example is the nickel-catalyzed decarboxylative difluoroalkylation of α,β-unsaturated carboxylic acids using fluoroalkyl halides. nih.gov This reaction proceeds with excellent stereoselectivity and functional group tolerance under mild conditions. nih.gov

Furthermore, nickel-catalyzed enantioselective dicarbofunctionalization of 3,3,3-trifluoropropene (B1201522) with tertiary alkyl and aryl iodides provides access to chiral trifluoromethylated compounds. nih.gov Nickel catalysis also enables the α-arylation of α-cyanoacetates through an electrochemical approach. xmu.edu.cn

Table 4: Nickel-Catalyzed Functionalization Reactions

| Reaction Type | Substrates | Catalyst System | Key Features | Ref. |

|---|---|---|---|---|

| Decarboxylative Difluoroalkylation | α,β-Unsaturated carboxylic acids, Fluoroalkyl halides | Nickel catalyst | Broad scope, mild conditions, excellent stereoselectivity | nih.gov |

| Enantioselective Dicarbofunctionalization | 3,3,3-Trifluoropropene, Alkyl/Aryl iodides | Nickel catalyst | High enantioselectivity, good functional group tolerance | nih.gov |

Bismuth-based catalysis has recently emerged as a promising strategy for C-F bond formation. A key development is the bismuth-catalyzed fluorination of aryl boronic esters. mpg.de This process operates through a Bi(III)/Bi(V) redox cycle, a mechanism more commonly associated with transition metals. mpg.deresearchgate.net The reaction utilizes a rationally designed bismuth complex and a mild fluorinating agent. mpg.de

Density functional theory (DFT) calculations have provided insight into the mechanism, which involves transmetalation, oxidative addition, and reductive elimination steps. rsc.org This methodology has been successfully applied to a range of aryl boronic esters, including those with sterically hindered groups. mpg.de

Table 5: Bismuth-Mediated Fluorination of Arylboronic Esters

| Substrate | Catalyst | Fluorinating Agent | Key Mechanistic Steps | Ref. |

|---|

Organocatalytic Strategies for Asymmetric Fluorination

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of fluorinated molecules, providing an alternative to metal-catalyzed and enzymatic methods. These strategies often rely on the use of small, chiral organic molecules to induce enantioselectivity in the fluorination of prochiral substrates.

Chiral Brønsted Acid and Hydrogen Bonding Catalysis

Chiral Brønsted acids and hydrogen-bonding organocatalysts have proven effective in a variety of asymmetric transformations. rsc.orgresearchgate.net Their utility stems from their ability to activate substrates through protonation or hydrogen bonding, creating a chiral environment that directs the approach of the fluorinating agent. rsc.orgresearchgate.net While strongly acidic chiral Brønsted acids like BINOL-derived phosphoric acids (BPAs) are highly effective for activating basic substrates, their acidity can sometimes be a limitation. acs.org Carboxylic acids, with their intermediate pKa values, offer a complementary approach, capable of activating a different range of substrates. rsc.orgresearchgate.net

Hydrogen-bond donor catalysis, a subset of Brønsted acid catalysis, has also been successfully employed in asymmetric fluorination. nih.gov This strategy involves the use of chiral molecules that can form hydrogen bonds with the substrate, thereby controlling the stereochemical outcome of the reaction. Anion-binding catalysis is a related concept where a chiral catalyst associates with an anion, which can then act as a nucleophile in an enantioselective transformation. nih.gov

A significant advancement in this area is the use of chiral super Brønsted C–H acids, which have demonstrated superior activity and enantioselectivity in various asymmetric reactions, including those relevant to the synthesis of fluorinated compounds. acs.org These catalysts can effectively protonate silyl (B83357) enol ethers, leading to the formation of chiral ketones with high enantiomeric excess. acs.org

Phase-Transfer Catalysis in Fluorination Reactions

Asymmetric phase-transfer catalysis (PTC) is a well-established and powerful methodology for enantioselective halogenation reactions, including fluorination. researchgate.net This technique typically involves a chiral catalyst, often a quaternary ammonium (B1175870) salt derived from cinchona alkaloids, which facilitates the transfer of a reactant from one phase to another where the reaction occurs. researchgate.netthieme-connect.de The first asymmetric fluorination using this approach was reported for cyclic β-oxo esters with N-fluorobenzenesulfonimide (NFSI) as the fluorine source, although initial results showed moderate enantioselectivity. thieme-connect.de

The success of PTC in asymmetric fluorination lies in the formation of highly ordered ion pairs and/or hydrogen-bonding interactions between the chiral catalyst, the substrate, and the fluorinating agent. researchgate.net This controlled environment dictates the facial selectivity of the fluorine transfer.

Key developments in this area include:

The use of cinchona alkaloid-derived quaternary ammonium salts for the enantioselective α-fluorination of β-ketoesters. researchgate.net

The design of chiral bifunctional phase-transfer catalysts, which incorporate additional functional groups to enhance stereocontrol. For instance, binaphthyl-based catalysts with bis(diarylhydroxymethyl) substituents have shown high enantioselectivities in the fluorination of cyclic β-keto esters. rsc.org

The application of squaramide-containing phase-transfer catalysts, which leverage the hydrogen-bonding ability of the squaramide moiety to control the stereochemistry of fluorination. researchgate.net

While chiral cation phase-transfer catalysis is more common, the use of chiral anionic catalysts to bring a cationic fluorinating agent into the reaction phase represents a less explored but powerful alternative. google.com This approach has been successfully applied to the enantioselective fluorocyclization of olefins. google.com

| Catalyst Type | Substrate | Fluorinating Agent | Key Feature |

| Cinchona Alkaloid Quaternary Ammonium Salts | β-Keto Esters | NFSI | First example of asymmetric PTC fluorination. researchgate.net |

| Binaphthyl-based Bifunctional Catalysts | Cyclic β-Keto Esters | Not Specified | High enantioselectivities achieved. rsc.org |

| Squaramide-containing Catalysts | β-Keto Esters | Not Specified | Utilizes hydrogen-bonding for stereocontrol. researchgate.net |

| Chiral Anionic Catalysts | Olefins | Cationic Fluorinating Agent | Enables enantioselective fluorocyclization. google.com |

Cinchona Alkaloid Amine-Promoted Reactions

Cinchona alkaloids and their derivatives are highly versatile and powerful organocatalysts in asymmetric synthesis. acs.org Primary amines derived from these alkaloids have been particularly successful in promoting the asymmetric functionalization of carbonyl compounds. acs.org In the context of fluorination, these catalysts can activate substrates through the formation of enamines or iminium ions, which then react with an electrophilic fluorine source.

A notable application is the asymmetric α-fluorination of cyclic ketones, where the cinchona alkaloid-derived primary amine catalyst directs the enantioselective transfer of a fluorine atom from a reagent like N-fluorobenzenesulfonimide (NFSI). acs.org Quantum chemical studies have revealed that the chair-like conformation of a seven-membered ring in the fluorine transfer transition state is crucial for determining the high level of enantiofacial selectivity. acs.org

The mechanism often involves the initial reaction of the cinchona alkaloid with the electrophilic fluorinating agent to form a chiral N-fluoroammonium salt. thieme-connect.deresearchgate.net This in-situ generated chiral fluorinating agent then reacts with the enolate of the carbonyl substrate, leading to the formation of the enantioenriched fluorinated product. thieme-connect.de This method has been successfully applied to a wide range of substrates, including ketone and ester enolates, β-keto esters, and oxindoles. thieme-connect.deresearchgate.net

Furthermore, cinchona alkaloid amines have been employed in one-pot reaction sequences that combine fluorination with other transformations, such as the Robinson annulation, to construct complex fluorinated molecules with multiple stereocenters. nih.govmdpi.com

Organophotoredox Catalysis for Decarboxylative Fluorination of Esters

Organophotoredox catalysis has recently emerged as a mild and powerful strategy for generating radical intermediates under visible light irradiation. This approach has been successfully applied to the decarboxylative fluorination of alkyl redox active esters. oup.comoup.com The reaction typically proceeds through a radical-polar crossover mechanism, where a photoredox catalyst initiates the formation of an alkyl radical from a carboxylic acid derivative. oup.comoup.comnih.gov

In a typical system, a phenothiazine-based organophotoredox catalyst, upon excitation with blue light, reduces a redox active ester to generate an alkyl radical. oup.comresearchgate.net This radical is then oxidized by the persistent phenothiazine (B1677639) radical cation to form a carbocation equivalent. oup.comnih.gov This carbocation can then be trapped by a nucleophilic fluoride source, such as triethylamine trihydrofluoride, to afford the corresponding alkyl fluoride. oup.comoup.com

A key advantage of this method is that it allows for the generation of carbocations under non-acidic and transition-metal-free conditions, enhancing its functional group tolerance. oup.comoup.com This protocol is particularly useful for the synthesis of tertiary and benzylic alkyl fluorides. oup.com The efficiency of the single electron transfer from the photoredox catalyst to the redox active ester can sometimes be facilitated by the presence of a Brønsted acid. researchgate.net This methodology provides a valuable tool for the synthesis of fluorinated molecules in a more environmentally friendly manner. oup.com

| Catalyst System | Substrate | Fluoride Source | Key Mechanism |

| Phenothiazine Organophotoredox Catalyst | Alkyl Redox Active Esters | Triethylamine Trihydrofluoride | Radical-Polar Crossover oup.comoup.com |

| Iridium-based Photoredox Catalyst | Alkyl Redox Active Esters | Triethylamine Trihydrofluoride or [18F]KF | Radical-Polar Crossover oup.com |

| AgNO3 | Aliphatic Carboxylic Acids | SELECTFLUOR® | Radical Fluorination via Ag(III) |

One-Pot Reaction Sequences Incorporating Fluorination

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. In the context of organofluorine chemistry, one-pot sequences that incorporate a fluorination step are highly valuable for the streamlined synthesis of complex fluorinated molecules.

A notable example is the one-pot fluorination and organocatalytic Robinson annulation sequence for the asymmetric synthesis of fluorinated cyclohexenones. nih.govmdpi.com In this process, a β-ketoester can be first fluorinated, and then subjected to a Michael addition with an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the cyclic product. mdpi.com The use of a cinchona alkaloid amine as an organocatalyst in the Robinson annulation step allows for the creation of multiple stereocenters with high enantioselectivity and diastereoselectivity. nih.govmdpi.com

Another efficient one-pot strategy involves a tandem substitution/Krapcho reaction for the synthesis of α-fluorinated esters. acs.org This sequence utilizes a fluoromalonate which undergoes alkylation, and the salt generated as a byproduct in this step facilitates the subsequent decarboxylation (Krapcho reaction) to yield the final product. acs.org This approach is advantageous as it recycles the "waste" salt from the first step as a reagent for the second, and it proceeds under nearly neutral conditions, making it compatible with various functional groups. acs.org

Furthermore, one-pot sequences combining fluorination with Michael additions have been developed. rsc.orgrsc.org For instance, a recyclable fluorous bifunctional cinchona alkaloid-thiourea organocatalyst can promote a one-pot fluorination and asymmetric Michael addition to produce α-fluoro-β-ketoesters with two chiral centers. rsc.org These methodologies highlight the power of integrating fluorination into tandem or sequential reaction cascades to build molecular complexity in a single operation.

Advanced Methods for Introducing Gem-Difluoromethylene Groups

The gem-difluoromethylene (CF2) group is a crucial structural motif in many biologically active compounds, acting as a bioisostere for carbonyl groups, ethers, and other functionalities. thieme-connect.com Consequently, the development of efficient methods for its introduction into organic molecules is of significant interest.

One of the most common approaches is the deoxofluorination of aldehydes and ketones using reagents like diethylaminosulfur trifluoride (DAST). scribd.com This transformation directly converts a C=O group into a CF2 group. scribd.com Other carbonyl derivatives, such as dithioacetals, dithioketals, hydrazones, and oximes, can also serve as precursors for the gem-difluoro group through various fluorinative transformations. scribd.com

A powerful alternative to the fluorinating reagent approach is the "CF2-synthon" strategy, which involves the use of building blocks that already contain the difluoromethylene unit. scribd.com Examples of such synthons include 3-bromo-3,3-difluoropropene, which can react with aldehydes to introduce a gem-difluoromethyl-containing group. thieme-connect.com

Recent advancements have focused on the functionalization of gem-difluoroalkenes, which are readily accessible fluorinated building blocks. nih.gov While many reactions of gem-difluoroalkenes result in the loss of a fluorine atom, fluorine-retentive strategies are becoming more prevalent. nih.gov These methods include electrophilic, nucleophilic, and radical additions to the double bond, as well as transition metal-catalyzed reactions. nih.gov

A straightforward protocol for synthesizing carboxylic esters containing a gem-difluoromethylene unit involves the regioselective addition of carboxylic acids to β,β-difluoroacrylates under thermal conditions, without the need for catalysts or additives. acs.org This method allows for the construction of RCO2–CF2 bonds from readily available starting materials. acs.org

| Method | Precursor | Reagent/Catalyst | Key Feature |

| Deoxofluorination | Aldehydes, Ketones | DAST | Direct conversion of C=O to CF2. scribd.com |

| CF2-Synthon Approach | Aldehydes | 3-Bromo-3,3-difluoropropene/Indium | Introduction of a pre-formed CF2 unit. thieme-connect.com |

| Addition to gem-Difluoroalkenes | β,β-Difluoroacrylates | Carboxylic Acids (thermal) | Catalyst-free formation of RCO2–CF2 bonds. acs.org |

| Functionalization of Carbonyl Derivatives | Dithioacetals, Hydrazones | Fluorinating Agents | Alternative to direct ketone fluorination. scribd.com |

Use of Difluorinated Silyl Enol Ethers (DFSEEs) as Building Blocks

Difluorinated silyl enol ethers (DFSEEs) have emerged as versatile and powerful building blocks for the incorporation of the gem-difluoroalkylated carbonyl group into a wide array of organic molecules. sioc-journal.cn These reagents serve as key intermediates in various synthetic transformations, including aldol, Mannich, arylation, and cycloaddition reactions. sioc-journal.cnacs.org The general structure of a silyl enol ether consists of an enolate bonded through its oxygen atom to a silyl group. wikipedia.org

The synthesis of DFSEEs can be readily achieved from common starting materials. For instance, they can be easily obtained from trifluoromethyl ketones or prepared in nearly quantitative yields by treating trifluoroacetyltriphenylsilane with Grignard reagents. acs.orgrsc.org

Despite their synthetic utility, the reactivity of DFSEEs presents unique challenges. The strong electron-withdrawing effect of the two fluorine atoms decreases the nucleophilicity of the α-carbon, making reactions with electrophiles more difficult compared to their non-fluorinated counterparts. acs.orgacs.org Overcoming this requires the use of highly reactive electrophiles or catalytic activation. acs.orgrsc.org

One effective strategy is the hexafluoroisopropanol (HFIP)-promoted hydrodifluoroalkylation of substrates like vinyl ethers. acs.org In this reaction, HFIP acts as a proton source to generate an oxocarbenium intermediate from the vinyl ether, which is then sufficiently electrophilic to react with the DFSEE. acs.org This provides an efficient pathway to gem-difluorinated ethers, which can be precursors to α,α-difluorinated esters. acs.org Another powerful method is the copper-catalyzed enantioselective Mukaiyama-aldol reaction of DFSEEs with acylpyridine N-oxides, which yields chiral tertiary alcohols containing the α,α-difluoro carbonyl motif. rsc.org

| Reaction | Substrate (Vinyl Ether) | DFSEE | Conditions | Product | Yield | Reference |

| Hydrodifluoroalkylation | 2,3-Dihydrofuran | (1,1-Difluoro-2-phenyl-2-(trimethylsilyloxy)ethene) | HFIP, 40 °C, 12 h | 2-(2,2-Difluoro-2-phenylacetyl)tetrahydrofuran | 95% | acs.org |

| Hydrodifluoroalkylation | 3,4-Dihydro-2H-pyran | (1,1-Difluoro-2-phenyl-2-(trimethylsilyloxy)ethene) | HFIP, 40 °C, 12 h | 2-(2,2-Difluoro-2-phenylacetyl)tetrahydropyran | 94% | acs.org |

| Hydrodifluoroalkylation | Ethyl vinyl ether | (1,1-Difluoro-2-phenyl-2-(trimethylsilyloxy)ethene) | HFIP, 40 °C, 12 h | 1-Ethoxy-3,3-difluoro-1-phenylpropan-2-one | 85% | acs.org |

Decarboxylative Strategies for Fluorine Introduction

Decarboxylative coupling reactions represent a modern and powerful strategy for forming new carbon-carbon or carbon-heteroatom bonds. nih.govrsc.org These methods are advantageous as they often utilize readily available and inexpensive carboxylic acids as starting materials, proceeding under mild conditions and releasing carbon dioxide as the only byproduct. nih.gov This strategy has been effectively adapted for fluorination reactions to access valuable organofluorine compounds. nih.gov

A particularly relevant method is the silver-catalyzed decarboxylative fluorination of carboxylic acids. nih.govbeilstein-journals.org In a typical reaction, an aliphatic carboxylic acid is treated with an electrophilic fluorine source, such as Selectfluor®, in the presence of a silver(I) catalyst (e.g., AgNO₃). nih.govacs.org The proposed mechanism involves the formation of a carboxyl radical after a single electron transfer event with the silver catalyst. This radical readily loses CO₂ to generate an alkyl radical, which is then trapped by the fluorine source to yield the fluorinated product. nih.gov

This approach has been successfully applied to the synthesis of di- and trifluoromethylarenes from α,α-difluoro- and α-fluoroarylacetic acids, respectively. nih.govacs.org Furthermore, by carefully selecting the base and solvent, a silver-catalyzed decarboxylative fluorination of malonic acid derivatives can be tuned to selectively produce either gem-difluoroalkanes or α-fluorocarboxylic acids. organic-chemistry.orgorganic-chemistry.org This chemoselectivity and tolerance for various functional groups make decarboxylative fluorination a versatile tool for synthesizing complex fluorinated molecules. organic-chemistry.orgorganic-chemistry.org

| Reaction | Substrate (Carboxylic Acid) | Fluorinating Agent | Catalyst | Conditions | Product | Yield | Reference |

| Decarboxylative Fluorination | 4-Methoxyphenyl-difluoroacetic acid | Selectfluor® | AgNO₃ (10 mol%) | Acetone/H₂O, 50 °C | 1-(Difluoromethyl)-4-methoxybenzene | 85% | acs.org |

| Decarboxylative Fluorination | 4-Nitrophenyl-difluoroacetic acid | Selectfluor® | AgNO₃ (10 mol%) | Acetone/H₂O, 50 °C | 1-(Difluoromethyl)-4-nitrobenzene | 91% | acs.org |

| Decarboxylative Fluorination | 2-Naphthyl-difluoroacetic acid | Selectfluor® | AgNO₃ (10 mol%) | Acetone/H₂O, 50 °C | 2-(Difluoromethyl)naphthalene | 84% | acs.org |

| Decarboxylative Fluorination | Phenyl-fluoroacetic acid | Selectfluor® | AgNO₃ (10 mol%) | Acetone/H₂O, 50 °C | (Difluoromethyl)benzene | 78% | acs.org |

Reactivity Profiles and Mechanistic Elucidation of Ethyl 2,2 Difluorobutanoate Derivatives

Enolate Chemistry of α,α-Difluorinated Esters

The introduction of two fluorine atoms at the α-position of an ester, as seen in ethyl 2,2-difluorobutanoate, significantly influences the properties and reactivity of the corresponding enolate. These fluorine atoms exert strong electron-withdrawing inductive effects, which increase the acidity of the α-hydrogens, facilitating enolate formation. However, the reactivity of the resulting difluorinated enolate is a complex interplay of these inductive effects, steric hindrance, and the nature of the counterion and reaction conditions.

The formation of an enolate from an unsymmetrical ketone can lead to two different regioisomeric enolates. The regioselectivity of this deprotonation is governed by the principles of kinetic and thermodynamic control. youtube.com

Thermodynamic Control : This pathway favors the formation of the most stable product. ochemacademy.com For enolates, this is typically the more substituted enolate, as the double bond is stabilized by a greater number of alkyl groups, analogous to Zaitsev's rule for alkenes. udel.edumasterorganicchemistry.com Thermodynamic conditions are achieved using a small, strong base at higher temperatures with longer reaction times, which allows the enolates to equilibrate and the more stable isomer to predominate. ochemacademy.commasterorganicchemistry.com

Kinetic Control : This pathway favors the formation of the product that is formed fastest. udel.edu Deprotonation occurs at the least sterically hindered α-carbon, leading to the less substituted, and generally less stable, enolate. youtube.com These conditions are typically achieved by using a strong, sterically hindered base, such as Lithium diisopropylamide (LDA), at low temperatures (e.g., -78°C) and with short reaction times. ochemacademy.com The deprotonation under these conditions is rapid, quantitative, and irreversible, effectively "locking" the enolate in its kinetic form. udel.edu

In the context of α,α-difluorinated esters like this compound, the principles remain the same, although the electronic effects of the fluorine atoms add another layer of complexity. The choice of base and reaction conditions is crucial for controlling the regiochemical outcome of subsequent reactions.

Table 1: Conditions for Selective Enolate Formation

| Control Type | Base Characteristics | Temperature | Reaction Time | Predominant Product |

| Kinetic | Strong, bulky (e.g., LDA) | Low (~ -78°C) | Short (< 1 hour) | Less substituted enolate |

| Thermodynamic | Strong, small (e.g., NaH, NaOEt) | High (Room temp. or above) | Long (> 20 hours) | More substituted enolate |

This table is based on general principles of enolate formation. ochemacademy.com

Difluorinated ester enolates are versatile nucleophiles in carbon-carbon bond-forming reactions. masterorganicchemistry.com Despite the electron-withdrawing nature of the fluorine atoms, which can decrease the nucleophilicity of the α-carbon, these enolates readily participate in a variety of transformations. libretexts.org The reaction pathway often depends on the electrophile and reaction conditions.

Enolates are effective nucleophiles in SN2 reactions with alkyl halides, leading to the formation of a new C-C bond at the α-position. libretexts.orgucalgary.ca This alkylation process is a cornerstone of organic synthesis for building more complex carbon skeletons. fiveable.me The reaction is most efficient with primary and methyl halides, as tertiary halides tend to undergo elimination. libretexts.orgucalgary.ca The use of a strong base like LDA is often preferred to ensure complete conversion of the ester to its enolate form, preventing side reactions. libretexts.org For difluorinated systems, these alkylations provide access to compounds with a difluorinated quaternary carbon center. researchgate.net

Table 2: Representative SN2 Alkylation of Ester Enolates

| Ester Type | Base | Electrophile | Product Type | Ref. |

| β-keto ester | CH₃CH₂O⁻ | Alkyl Halide | α-alkylated β-keto ester | masterorganicchemistry.com |

| Diethyl malonate | NaOEt | Alkyl Halide | α-alkylated malonic ester | libretexts.org |

| α-fluoro β-keto ester | Phosphine catalyst | Allenoates | β-addition product | researchgate.net |

Difluorinated ester enolates can serve as nucleophiles in aldol (B89426) and Mannich-type reactions. In the Aldol reaction , the enolate adds to an aldehyde or ketone electrophile. pharmacy180.com The Mannich reaction involves the addition of the enolate to an imine or its equivalent. researchgate.net These reactions are powerful methods for constructing β-hydroxy and β-amino carbonyl compounds, respectively. The development of asymmetric Mannich reactions using difluorinated silyl (B83357) enol ethers as nucleophiles has enabled the synthesis of enantioenriched fluoroalkyl-functionalized molecules. nih.gov The in situ generation of cyclic fluorinated enolates has been shown to be effective in asymmetric aldol and Mannich additions. acs.orgresearchgate.net

The palladium-catalyzed α-arylation of carbonyl compounds is a significant method for forming C-C bonds between an aromatic carbon and an α-carbon. acs.orgorganic-chemistry.org This transformation has been extended to fluorinated enolates, providing a route to α-aryl-α,α-difluorocarbonyl compounds. acs.org Similarly, palladium-catalyzed allylic alkylation allows for the introduction of an allyl group at the α-position of the difluorinated ester. uni-saarland.de These reactions tolerate a wide range of functional groups on the aryl or allyl partner. acs.org

Table 3: Catalytic Arylation and Allylation of Difluorinated Enolates

| Reaction Type | Catalyst System | Electrophile | Key Feature | Ref. |

| α-Arylation | Palladium / P(t-Bu)Cy₂ | Aryl Bromides/Chlorides | Tolerates various functional groups | acs.org |

| α-Arylation | Palladium / Difluorphos | Aryl Triflates | Highly enantioselective | nih.govberkeley.edu |

| Allylic Alkylation | Palladium / Chiral Ligands | Allylic Carbonates | Enantioselective C-C bond formation | uni-saarland.de |

Enolates can act as nucleophiles in conjugate addition (or Michael) reactions, attacking the β-position of α,β-unsaturated carbonyl compounds. chemtube3d.commasterorganicchemistry.comwikipedia.org For this reaction to be successful, conditions must be chosen that allow for the reversible direct addition to the carbonyl group, enabling the thermodynamically favored conjugate addition product to form. chemtube3d.com This method is a powerful tool for forming 1,5-dicarbonyl compounds.

Olefination reactions , such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, transform carbonyl compounds into alkenes. uniurb.it While these reactions typically involve phosphorus ylides, related transformations can utilize difluorinated ester enolates or their derivatives. For example, organotitanium reagents like the Tebbe or Petasis reagents are capable of converting esters, which are typically unreactive in standard olefination conditions, into vinyl ethers.

Nucleophilic Reactivity of Difluorinated Ester Enolates

Protonation and Halogenation at the α-Carbon

The reactivity of the α-carbon in this compound is profoundly influenced by the presence of the adjacent gem-difluoro moiety. The two fluorine atoms exert a strong inductive electron-withdrawing effect, which significantly increases the acidity of the hydrogen atoms on the α-carbon (the methylene (B1212753) group, -CH₂-). Compared to non-fluorinated esters like ethyl butanoate, which have an α-proton pKa of approximately 25, the α-protons of this compound are considerably more acidic. libretexts.orgucalgary.ca This enhanced acidity facilitates deprotonation to form a resonance-stabilized enolate ion. fiveable.memasterorganicchemistry.com

The mechanism of halogenation at this α-position is dependent on the pH of the reaction medium.

Acid-Catalyzed Halogenation : In the presence of an acid catalyst, the reaction proceeds through an enol intermediate. The initial step is the protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. youtube.com This enol, acting as a nucleophile, then attacks the halogen (e.g., Br₂). A final deprotonation step yields the α-monohalogenated product. A key characteristic of the acid-catalyzed mechanism is that it typically stops after a single halogenation. youtube.com The introduction of an electronegative halogen atom deactivates the carbonyl group towards further protonation, thus inhibiting the formation of a second enol intermediate. youtube.com

Base-Promoted Halogenation : Under basic conditions, the reaction occurs via an enolate intermediate. A base removes one of the acidic α-protons to form the enolate, which then acts as a potent nucleophile, attacking the halogen. mnstate.edu Unlike the acid-catalyzed process, base-promoted halogenation is difficult to stop at the monosubstitution stage. The introduction of the first halogen atom further increases the acidity of the remaining α-proton due to its inductive effect. mnstate.edu Consequently, the monohalogenated product is deprotonated more rapidly than the starting material, leading to fast subsequent halogenation. If two equivalents of halogen are used, the reaction is expected to yield the α,α-dihalogenated product.

Stereochemical Implications in Enolate Reactions

The stereochemical outcome of reactions involving the enolate of this compound derivatives is largely governed by the geometry of the enolate itself. When a chiral center is present at the α-carbon, the formation of either the (Z)- or (E)-enolate will dictate the diastereoselectivity of subsequent reactions, such as alkylations or aldol additions. scribd.com

The geometry of the enolate is determined during the deprotonation step and is influenced by several factors, including the steric bulk of the substituents, the base used, and the presence of additives. For typical esters, the transition state leading to the (E)-enolate is often favored to minimize steric interactions. scribd.com However, the specific influence of the 1,1-difluoroethyl group (-CF₂CH₃) in a substituted version of this compound would be a critical factor.

In a stereoselective aldol reaction, a (Z)-enolate generally leads to the syn-aldol product, whereas an (E)-enolate typically yields the anti-aldol product. This stereochemical control is a cornerstone of modern asymmetric synthesis. The ability to selectively generate one enolate isomer over the other is crucial for controlling the stereochemistry of the final product. scribd.comacs.org While specific studies on the enolate of this compound are not prevalent, the principles established for other ester enolates provide a robust framework for predicting its behavior. acs.org

Electrophilic Reactivity of the Ester Moiety

The ester moiety of this compound serves as an electrophilic center, primarily at the carbonyl carbon. The reactivity of this center is significantly enhanced by the strong inductive electron-withdrawing effect (-I effect) of the two fluorine atoms at the α-position. This effect polarizes the carbonyl bond, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to attack by nucleophiles compared to its non-fluorinated counterpart.

This enhanced electrophilicity is evident in several key reactions:

Nucleophilic Acyl Substitution : This is the characteristic reaction of esters. A nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond results in the expulsion of the ethoxide (-OEt) leaving group. Due to the electronic influence of the fluorine atoms, these reactions are generally faster for this compound than for ethyl butanoate. Common examples include:

Hydrolysis (Saponification) : Reaction with a base like sodium hydroxide yields the sodium salt of 2,2-difluorobutanoic acid and ethanol.

Aminolysis : Reaction with ammonia or primary/secondary amines produces 2,2-difluorobutanamides.

Transesterification : Reaction with another alcohol in the presence of an acid or base catalyst results in the exchange of the ethyl group for the new alkyl group.

Reduction : The ester can be reduced to an alcohol.

To Primary Alcohol : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to 2,2-difluorobutan-1-ol. The reaction proceeds via nucleophilic acyl substitution by a hydride ion to form an intermediate aldehyde, which is then immediately reduced further to the primary alcohol.

To Aldehyde : The reduction can be stopped at the aldehyde stage (2,2-difluorobutanal) by using a less reactive, sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Specific Reaction Mechanisms Involving the Gem-Difluoro Moiety

The gem-difluoro group imparts unique reactivity to the molecule, enabling transformations that are not possible for simple alkyl esters.

C–F Bond Activation and β-Fragmentation

While carbon-fluorine bonds are notoriously strong, selective activation of a single C-F bond in gem-difluoro compounds can be achieved under specific conditions, often involving photochemistry or transition-metal catalysis. For molecules like this compound, photochemical methods can induce a single-electron transfer to the molecule, generating a radical anion.

This highly reactive intermediate can then undergo fragmentation. One plausible pathway is β-fragmentation , a process common in radical chemistry and mass spectrometry where a bond beta to the radical center cleaves. youtube.commiamioh.edu In the context of the this compound radical anion (where the radical is localized on the carbonyl group), the Cα–Cβ bond (the bond between the CF₂ carbon and the adjacent CH₂ of the ethyl group) is in the beta position. Cleavage of this bond would result in the formation of a stable difluoroenolate anion and an ethyl radical. This fragmentation pathway offers a route to functionalize the molecule by leveraging the unique electronic properties of the gem-difluoro group.

Radical-Type Difluoroalkylation

Derivatives of this compound are potent precursors for radical-type difluoroalkylation reactions. Specifically, ethyl 2-bromo-2,2-difluoroacetate is widely used to generate the (ethoxycarbonyl)difluoromethyl radical (•CF₂CO₂Et). This radical can be produced under various conditions, including the use of reducing agents like sodium dithionite (Na₂S₂O₄) or through visible-light photoredox catalysis.

Once generated, this electrophilic radical readily adds to unsaturated systems such as alkenes and alkynes. The general mechanism involves:

Radical Generation : Homolytic cleavage of the C-Br bond to form the •CF₂CO₂Et radical.

Radical Addition : The radical adds across a C=C double bond, forming a new C-C bond and generating a new alkyl radical intermediate.

Propagation/Termination : This new radical can then abstract a hydrogen atom from a donor, or be trapped by another species to form the final product.

This methodology is a powerful tool for introducing the synthetically valuable -CF₂CO₂Et moiety into organic molecules. The reaction conditions can often be tuned to control the final product, for instance, leading to either hydro-difluoroalkylation or the formation of a new double bond depending on the choice of base and solvent.

| Reagent | Substrate | Catalyst/Initiator | Product Type | Ref. |

| Ethyl 2-bromo-2,2-difluoroacetate | Vinyl Ethers | Na₂S₂O₄ | Difluoroacetyl-substituted acetals | acs.orgresearchgate.net |

| Ethyl 2-bromo-2,2-difluoroacetate | Unactivated Alkenes | fac-Ir(ppy)₃ (Photocatalyst) | Hydro-difluoroalkylated alkanes | acs.org |

| Ethyl 2-bromo-2,2-difluoroacetate | α-Cyclopropylstyrenes | [Ir(dtbbpy)(ppy)₂]PF₆ (Photocatalyst) | Partially hydrogenated naphthalenes | acs.org |

Cascade Reactions Initiated by Difluoro Esters

The radical species generated from difluoro esters can serve as the initiating step for elegant cascade reactions, allowing for the rapid construction of complex molecular architectures in a single pot. A cascade reaction is a sequence of intramolecular transformations that occur consecutively, triggered by a single event.

A prime example is the difluoroalkylation/C–H annulation cascade . acs.org In this process, the photoredox-catalyzed generation of a •CF₂(CO₂Et) radical from ethyl 2-bromo-2,2-difluoroacetate initiates the sequence.

The radical adds to a substrate containing both an alkene (e.g., a cyclopropyl olefin) and an aromatic ring.

The initial radical addition triggers a series of events, such as the ring-opening of the cyclopropane.

The resulting radical intermediate then undergoes an intramolecular cyclization onto the nearby aromatic ring (an annulation).

A final oxidation and deprotonation step rearomatizes the system and yields a complex polycyclic product.

These cascade reactions are highly efficient, creating multiple bonds and stereocenters in one operation, and demonstrate the synthetic utility of difluoro esters as triggers for advanced chemical transformations. nih.govrsc.org

Mechanistic Studies of Catalytic Transformations

The reactivity of this compound and its derivatives is significantly influenced by the presence of the gem-difluoro group at the α-position. This structural feature imparts unique electronic properties that are exploited in various catalytic transformations. Mechanistic studies have been crucial in understanding the reaction pathways, allowing for the optimization of conditions and the development of new synthetic methods.

Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis provides powerful tools for the functionalization of α,α-difluoroesters. Palladium-based catalysts are particularly prominent in these transformations, often operating through a Pd(0)/Pd(II) catalytic cycle. The mechanisms typically involve key steps such as oxidative addition, migratory insertion, and reductive elimination.

A common strategy involves the palladium-catalyzed C-H functionalization and subsequent β-fluoride elimination. nih.gov In a hypothetical reaction between an N-substituted indole and a derivative of this compound containing a diazo group, the mechanism is proposed to initiate with the formation of a palladium-carbene complex. The indole then acts as a nucleophile, adding to the carbene to form a palladium-containing intermediate. This intermediate can then undergo β-fluoride elimination, a step driven by the formation of a stable C=C double bond and a fluoride-ligated palladium species, to yield the difluorovinyl-substituted product and regenerate the active Pd(II) catalyst. nih.gov

Another important mechanistic pathway is the palladium-catalyzed cross-coupling of gem-difluoroalkenes, which can be analogues of this compound derivatives. These reactions often proceed via a β-fluoroalkylmetal intermediate that readily undergoes β-fluoride elimination to form a monofluorinated alkene product. nih.gov For instance, a highly stereoselective hydrodefluorination of tetrasubstituted gem-difluoroalkenes has been achieved using a Pd(PPh₃)₄ catalyst. The mechanism is believed to involve an ester-directed oxidative addition of a C-F bond to the Pd(0) center, which dictates the stereochemical outcome of the reaction. acs.org

More recently, the chemistry of palladium(II) difluorocarbene complexes has been explored. These reactive intermediates can be generated from chlorodifluoroacetate salts. The catalytic cycle involves the oxidative addition of an electrophile (like an allyl trifluoroacetate) to a Pd(0) species, followed by the release of difluorocarbene from the salt to form an [E-Pd(II)(Lₙ)]=CF₂ complex. A subsequent rapid migratory insertion of the difluorocarbene leads to the formation of gem-difluoroalkene products. chinesechemsoc.org

| Catalyst System | Substrate Type | Key Mechanistic Step | Product Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Fluorinated Diazoalkanes | Pd-carbene formation, β-fluoride elimination | gem-Difluoro Olefins | nih.gov |

| Pd(PPh₃)₄ / Me₂PhSiH | Tetrasubstituted gem-Difluoroalkenes | Ester-directed C-F bond oxidative addition | (E)-Monofluoroalkenes | acs.org |

| Pd(0) / Chlorodifluoroacetate Salt | Allyl Trifluoroacetates | Formation of [Pd(II)]=CF₂ complex, migratory insertion | gem-Difluoroalkenes | chinesechemsoc.org |

| Cu(I) / Xantphos / (Bpin)₂ | Aliphatic gem-Difluoroalkenes | Defluoroborylation | α-Boryl-α-fluoroalkenes | nih.gov |

Organocatalytic Cycle Investigations

Organocatalysis offers a metal-free alternative for the asymmetric transformation of carbonyl compounds. For derivatives of this compound, the α-protons are rendered less acidic by the strong electron-withdrawing fluorine atoms compared to their non-fluorinated counterparts, presenting a challenge for reactions proceeding via enolate intermediates. However, appropriate catalysts can facilitate these transformations.

A plausible organocatalytic cycle for a reaction involving an this compound derivative is the Michael addition to an α,β-unsaturated aldehyde. This reaction can be catalyzed by a chiral secondary amine, such as a derivative of proline. The catalytic cycle would begin with the formation of a nucleophilic enamine between the catalyst and the α,β-unsaturated aldehyde. Concurrently, a base would deprotonate the α,α-difluoroester to generate a difluorinated enolate. This enolate would then stereoselectively attack the enamine intermediate. Subsequent hydrolysis of the resulting iminium ion would release the final product and regenerate the chiral amine catalyst, thus completing the catalytic cycle.

While the direct enantioselective α-fluorination of aldehydes has been well-established using enamine catalysis, the use of α,α-difluoroesters as nucleophiles is less common but mechanistically feasible. nih.gov In such systems, a chiral catalyst, like an imidazolidinone, activates the aldehyde by forming an enamine, which then attacks an electrophilic fluorine source. nih.gov By analogy, a chiral Brønsted base or a Lewis base catalyst could be employed to generate a chiral enolate from this compound, which could then react with various electrophiles. Cinchona alkaloids, for example, have been effective in catalyzing the α-amination of α-substituted α-cyanoacetates, demonstrating their ability to control the stereochemistry of reactions involving α-protons adjacent to electron-withdrawing groups. nih.gov

| Catalyst Type | Activation Mode | Potential Transformation | Mechanistic Role of Catalyst | Reference Analogy |

|---|---|---|---|---|

| Chiral Secondary Amines (e.g., Proline derivatives) | Enamine / Iminium Catalysis | Michael Addition (as electrophile partner) | Forms transient enamine/iminium with co-reactant | nih.gov |

| Chiral Brønsted Bases (e.g., Cinchona Alkaloids) | Enolate Formation | Michael Addition, Aldol Reaction (as nucleophile) | Stereoselective deprotonation and enolate stabilization | nih.gov |

| Chiral Phosphoric Acids | Brønsted Acid Catalysis | N-H Insertion | Protonation of substrate to form a reactive ion pair | rsc.org |

| Imidazolidinones | Enamine Catalysis | Reaction with electrophiles | Forms a nucleophilic enamine intermediate | nih.gov |

Radical-Polar Crossover Mechanisms

Radical-polar crossover reactions represent a modern strategy in synthesis, merging the reactivity of radical intermediates with the transformations of ionic species, often enabled by photoredox catalysis. This approach is particularly effective for the functionalization of fluorinated compounds.

A typical radical-polar crossover mechanism involving a derivative of this compound, such as ethyl 2-bromo-2,2-difluorobutanoate, can be initiated by visible light photoredox catalysis. thieme-connect.de The cycle starts with the excitation of a photocatalyst (e.g., fac-[Ir(ppy)₃]) by light. The excited photocatalyst can engage in a single electron transfer (SET) with the difluoroester substrate. This can lead to the reductive cleavage of the carbon-halogen bond, generating an α,α-difluoroalkyl radical.

This electrophilic radical can then add to an alkene (a Giese-type addition) to form a new carbon-carbon bond and a new radical intermediate. rsc.org This intermediate is then oxidized by the photocatalyst system in a second SET event, converting the radical into a carbocation. This "radical-to-polar" crossover is a key step. The resulting carbocation can be trapped by a wide range of nucleophiles (e.g., water, alcohols, amines), leading to the difunctionalization of the starting alkene. ohsu.edu This sequence allows for the construction of complex molecules with high levels of control and functional group tolerance under mild conditions. rsc.orgrsc.org

| Step | Process | Description | Key Intermediate | Reference |

|---|---|---|---|---|

| 1. Initiation | Photocatalyst Excitation | A photocatalyst absorbs visible light to reach an excited state. | Excited Photocatalyst [PC*] | rsc.org |

| 2. Radical Generation | Single Electron Transfer (SET) | The excited photocatalyst reduces a precursor (e.g., ethyl 2-bromo-2,2-difluorobutanoate) to generate an α,α-difluoroalkyl radical. | α,α-Difluoroalkyl Radical | rsc.org |

| 3. Radical Addition | Giese-type Addition | The generated radical adds across the double bond of an alkene. | Giese Adduct Radical | ohsu.edu |

| 4. Crossover | Oxidative SET | The adduct radical is oxidized to a carbocation by the photocatalyst system. | Carbocation | rsc.org |

| 5. Termination | Nucleophilic Trapping | A nucleophile attacks the carbocation to form the final product. | Functionalized Product | ohsu.edu |

Despite a comprehensive search for scientific literature, detailed computational and theoretical investigations focusing specifically on this compound (CAS Number: 2368-92-5) are not publicly available. Searches were conducted using the compound name, its chemical formula, and its CAS number in conjunction with specific keywords related to the requested analyses, such as "quantum chemical calculations," "DFT," "conformational analysis," "frontier molecular orbital," "molecular electrostatic potential," "NBO analysis," and "Fukui function."

The requested analyses represent standard computational chemistry techniques used to evaluate the properties and reactivity of molecules. However, it appears that "this compound" has not been the subject of published, in-depth theoretical studies that would provide the specific data required to populate the outlined article structure.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for each specified subsection for this particular compound. Providing such an article would require access to primary research data that is not present in the accessible scientific literature.

Computational and Theoretical Investigations of Ethyl 2,2 Difluorobutanoate

Quantum Chemical Calculations (DFT, TD-DFT)

Reaction Mechanism Studies through Transition State Analysis

Computational chemistry offers powerful tools for elucidating complex reaction mechanisms, with transition state (TS) theory being a cornerstone of this analysis. sumitomo-chem.co.jpescholarship.org For a reaction involving Ethyl 2,2-difluorobutanoate, density functional theory (DFT) is a common method used to map out the potential energy surface, identifying reactants, products, intermediates, and the transition states that connect them. researchgate.net A transition state is a specific configuration along the reaction coordinate that is at a maximum in energy; it represents the energy barrier that must be overcome for a reaction to proceed. sumitomo-chem.co.jp

The process involves full geometry optimization of the ground state (reactants) and products, followed by locating the transition state structure, which is a first-order saddle point on the potential energy surface. academicjournals.org This TS is confirmed by a frequency calculation, which should yield a single imaginary frequency corresponding to the motion along the reaction coordinate. academicjournals.org The energy difference between the reactants and the transition state is the activation energy (ΔG*), a key parameter that governs the reaction rate. sumitomo-chem.co.jp

For example, in nucleophilic substitution (SN2) reactions, computational analysis can model the backside attack of a nucleophile on the substrate, leading to a transition state where the carbon center is pentacoordinate before inverting its configuration. researchgate.netmdpi.com Studies on similar haloalkanes show that the potential energy surface for such reactions in the gas phase often features a double-well profile, with initial and final complexes flanking the central transition state. researchgate.net The calculated activation energies and reaction energies provide quantitative measures of reactivity. sumitomo-chem.co.jp

Table 1: Illustrative Activation and Reaction Energies for a Generic SN2 Reaction (Calculated via DFT) This table provides example data typical of what would be calculated for a reaction involving this compound. The values are for illustrative purposes.

| Parameter | Energy (kcal/mol) | Description |

| ΔG* | 24.8 | The Gibbs free energy of activation, representing the kinetic barrier for the reaction. sumitomo-chem.co.jp |

| ΔGr | -15.2 | The Gibbs free energy of reaction, indicating the thermodynamic favorability (negative value implies spontaneity). |

| Complex 1 Energy | -5.5 | Stabilization energy of the initial complex formed between the nucleophile and the substrate. |

| Complex 2 Energy | -4.8 | Stabilization energy of the final complex between the product and the leaving group. |

Investigation of Solvent Effects on Electronic Spectra

The electronic absorption spectrum of a molecule can be significantly influenced by its solvent environment, a phenomenon known as solvatochromism. koreascience.kr Computational methods are widely used to investigate and predict these solvent effects on molecules like this compound. These methods can help understand how solvent polarity and specific solute-solvent interactions, such as hydrogen bonding, alter the energy of electronic transitions. iosrjournals.orgmdpi.com

A common approach is to use implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), in conjunction with quantum chemical calculations like Time-Dependent Density Functional Theory (TD-DFT). numberanalytics.comniscpr.res.in These models treat the solvent as a continuous medium with a defined dielectric constant, calculating the solute's electronic structure within a cavity in this medium. niscpr.res.in

The effect of the solvent is observed as a shift in the maximum absorption wavelength (λmax). A shift to a longer wavelength is a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. iosrjournals.org For instance, n→π* transitions often exhibit a hypsochromic shift with increasing solvent polarity. iosrjournals.org In some cases, particularly where specific interactions like hydrogen bonding are dominant, explicit solvent models are necessary. rsc.org In this hybrid approach, one or more solvent molecules are included explicitly in the quantum mechanical calculation, while the bulk solvent is still treated as a continuum. rsc.org

Table 2: Example of Calculated Absorption Maxima (λmax) in Different Solvents This table illustrates how the absorption maximum of a compound could be predicted to shift in solvents of varying polarity. Data is hypothetical for this compound.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Predicted Shift Type |

| n-Hexane | 1.88 | 215 | Reference |

| Chloroform | 4.81 | 212 | Hypsochromic |

| Ethanol | 24.5 | 208 | Hypsochromic |

| Water | 80.1 | 205 | Hypsochromic |

Modeling of Non-Covalent Interactions (NCI)

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial in determining the structure and properties of molecular systems. researchgate.netscielo.org.mx The NCI analysis method, based on the Reduced Density Gradient (RDG), is a powerful computational tool for visualizing and characterizing these weak interactions in real space. researchgate.netmdpi.com

This method analyzes the electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity derived from the density gradient, which is plotted against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the density. scielo.org.mx This plot reveals different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds) appear as spikes at low density with negative sign(λ₂)ρ values, typically colored blue in visualizations. scielo.org.mx

Weak, attractive interactions (e.g., van der Waals forces) appear at low density around sign(λ₂)ρ = 0, typically colored green. scielo.org.mx

Strong, repulsive interactions (e.g., steric clashes) appear at low density with positive sign(λ₂)ρ values, typically colored red. scielo.org.mx

For this compound, NCI analysis could be used to study its dimerization, its interaction with solvent molecules, or its binding within a larger complex. The resulting 3D isosurfaces provide a clear and intuitive chemical picture of the non-covalent framework that complements the covalent structure. researchgate.net

Applications of Machine Learning in Predicting Reactivity and Selectivity

Machine learning (ML) has become an increasingly important tool in chemistry for predicting reaction outcomes, thereby accelerating the discovery and optimization of chemical transformations. arocjournal.commi-6.co.jp

Use of Electronic and Vibrational Descriptors

To train an ML model, molecules must be converted into numerical representations, or descriptors. beilstein-journals.org For predicting the reactivity of a compound like this compound, these descriptors can be derived from quantum chemical calculations and are designed to capture key electronic and steric properties. nih.gov

Electronic Descriptors: These can include calculated atomic charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO), which relate to a molecule's ability to act as a nucleophile or electrophile. scielo.org.mx

Vibrational Descriptors: Infrared (IR) stretching frequencies of key functional groups (like the C=O of the ester) can serve as descriptors that reflect bond strength and the electronic environment.

Steric Descriptors: These quantify the size and shape of the molecule or its substituents, which is crucial for predicting selectivity.

These expert-chosen descriptors are used to train models, such as multiple linear regressions or more complex neural networks, to correlate molecular features with experimental or computed outcomes like reaction yield or rate. arocjournal.combeilstein-journals.org

Modeling Enantioselectivity in Organocatalytic Reactions

Predicting the enantioselectivity of a reaction is a significant challenge in asymmetric catalysis. nih.gov ML models are particularly well-suited for this task, where they learn the subtle energy differences that govern which enantiomer is formed preferentially. rsc.orgresearchgate.net The target property for these models is often the difference in the free energy of activation (ΔΔG‡) between the two pathways leading to the (R) and (S) products. beilstein-journals.org